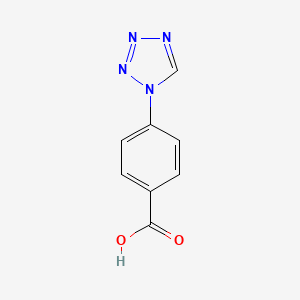

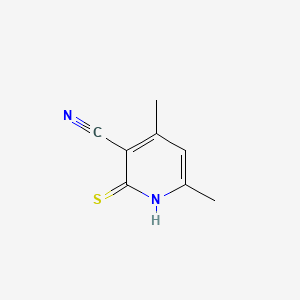

![molecular formula C14H13NO4 B1298159 (4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid CAS No. 332129-63-2](/img/structure/B1298159.png)

(4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, (4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid, is a derivative within the broader class of substituted phenoxyacetic acids. These compounds have been studied for various biological activities, including their effects on the affinity of hemoglobin for oxygen. The structure of such compounds is characterized by a phenyl group linked to an acetic acid moiety, with various substituents that can influence the molecule's properties and reactivity .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of 2-[4-[[[(substituted-phenyl)amino]carbonyl]amino]phenoxy]-2-methylpropionic acids were synthesized to study their effects on hemoglobin's oxygen affinity. The most potent compound within this series was the one with a 3,4,5-trichlorophenyl substituent . Although the exact synthesis of (4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid is not detailed, similar synthetic routes may be applicable, involving the formation of an amide bond between the phenylacetic acid core and the substituted amine.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using various analytical techniques. For example, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, (1)H NMR, and single crystal X-ray diffraction studies. The vibrational wavenumbers were computed using HF and DFT methods, and the NH stretching frequency was found to be red-shifted, indicating a weakening of the NH bond . These techniques could similarly be applied to analyze the molecular structure of (4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored, such as the reactions of derivatives of (diphenylmethylene-amino) acetic acid with carbon disulfide and phenyl isothiocyanate to yield various ketene dithioacetals and acetals . These studies provide insights into the potential reactivity of the carbonyl and amino groups in (4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid, which could undergo similar reactions under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds in this class can be inferred from studies on similar molecules. For instance, the crystal structure of [4-(methylsulfanyl)phenyl]acetic acid revealed that the molecule forms a classic O–H···O hydrogen-bonded dimer, which is a common feature in carboxylic acids and could be expected in (4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid as well. The dihedral angles and molecular packing were also described, providing a basis for understanding the solid-state properties of related compounds .

Applications De Recherche Scientifique

Metabolite Identification and Characterization

- Cis- and trans-4-hydroxycyclohexylacetic acid (4HCHAA) were identified in the urine of a patient with transient tyrosinemia, indicating potential for this compound as a metabolite marker in specific medical conditions (Niederwieser, Wadman, & Danks, 1978).

Odor Detection and Interaction

- Carboxylic acids like acetic, butyric, hexanoic, and octanoic acids were studied for their odor detection and interaction with other compounds, indicating the potential of (4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid in sensory science or food chemistry (Miyazawa, Gallagher, Preti, & Wise, 2009).

Pharmacokinetics and Metabolic Studies

- Studies on other compounds provide insights into metabolic pathways and pharmacokinetics that might be relevant for (4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid, including its potential for excretion, metabolic half-life, and biotransformation routes (Shaffer et al., 2008).

Propriétés

IUPAC Name |

2-[4-[(3-methylfuran-2-carbonyl)amino]phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-9-6-7-19-13(9)14(18)15-11-4-2-10(3-5-11)8-12(16)17/h2-7H,8H2,1H3,(H,15,18)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERAUCCGLBLTGA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC=C1)C(=O)NC2=CC=C(C=C2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354483 |

Source

|

| Record name | {4-[(3-Methylfuran-2-carbonyl)amino]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-[(3-Methylfuran-2-carbonyl)amino]phenyl)acetic acid | |

CAS RN |

332129-63-2 |

Source

|

| Record name | {4-[(3-Methylfuran-2-carbonyl)amino]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

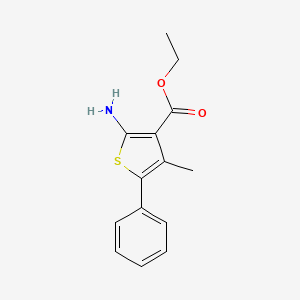

![2-methyl-6-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B1298084.png)

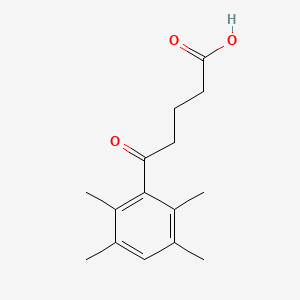

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1298108.png)

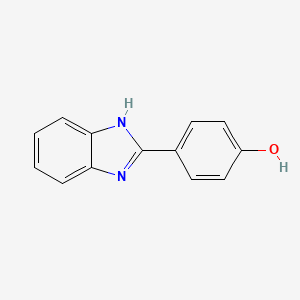

![7-Bromo-2,3-dimethylpyrido[2,3-b]pyrazine](/img/structure/B1298114.png)